molecular formula C30H37Cl2IN2O2 B1191875 UCB 35625

UCB 35625

Número de catálogo: B1191875
Peso molecular: 655.44
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potent chemokine CCR1 and CCR3 receptor antagonist. Inhibits MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants (IC50 values are 9.57 and 93.8 nM respectively). Antagonizes CCR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM). 

Aplicaciones Científicas De Investigación

Hematopoietic Stem Cell Transplantation

Umbilical Cord Blood (UCB) is a valuable source of hematopoietic stem cells (HSCs) for allogeneic transplantation, offering rapid availability and less stringent requirements for HLA matching compared to other sources. However, UCB's limited HSC count can lead to delayed engraftment and higher mortality rates. Strategies like ex vivo modulation with dmPGE2 and StemRegenin-1 (SR-1) have been explored to increase the effective dose of HSCs, showing promising results in terms of safety and therapeutic potential, leading to accelerated neutrophil recovery and enhanced hematopoietic recovery (Cutler et al., 2013), (Wagner et al., 2016).

Cord Blood Banking

The practice of cord blood banking has grown, with around 800,000 units stored in public banks and over 4 million in private banks worldwide. This growth stems from UCB's potential in treating a variety of diseases. The field faces challenges like improving engraftment and expanding the use of UCB cells, which are being addressed through innovative research and novel clinical trials (Mayani et al., 2019).

Cryopreservation of UCB Cells

Cryopreservation is essential for UCB banking and transplantation. Studies have focused on optimizing cryopreservation conditions for CD34+ HSCs/HPCs from UCB, finding that conditions like 10% DMSO and 2% human albumin are optimal. These conditions ensure high viability and recovery rates post-thaw, which is crucial for effective UCB transplantation (Meyer et al., 2006).

UCB Transplantation Challenges and Solutions

UCB transplants are associated with slow engraftment and delayed immune reconstitution. Several strategies, like enhancing myeloid and lymphoid recovery through cell expansion, homing, and immune cell isolation, are being investigated to overcome these challenges. These strategies aim to improve outcomes and expand the therapeutic potential of UCB transplantation (Danby & Rocha, 2014).

Future Prospects of UCB

UCB's potential extends beyond hematopoietic transplantation to areas like immunotherapy, tissue engineering, and regenerative medicine. Its immune tolerance and HLA disparity make it a promising source for various therapeutic applications. Ongoing research focuses on overcoming limitations like cell number and immaturity to fully utilize UCB's potential (Berglund et al., 2017).

UCB in Regenerative Medicine

Emerging studies are exploring the use of UCB for regenerative medicine, particularly its application in neurologic diseases. The potential of UCB in this field is significant but still in the early stages of research and clinical trials. This area represents a promising future direction for UCB applications (McKenna & Sheth, 2011).

Propiedades

Fórmula molecular

C30H37Cl2IN2O2

Peso molecular

655.44

Sinónimos

1,4-trans-1-(1-Cycloocten-1-ylmethyl)-4-[[(2,7-dichloro-9H-xanthen-9-yl)carbonyl]amino]-1-ethylpiperidinium iodide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.